4-hydroxy-3-nitro-4aH-quinolin-2-one

NMDA receptor antagonist Glycine site Radioligand binding

NMDA receptor glycine site pharmacology demands a selective scaffold with quantifiable baseline potency for SAR exploration. 4-Hydroxy-3-nitro-4aH-quinolin-2-one (CAS 15151-57-2), the parent HNQ chemotype, directly resolves this need. • IC50=34 µM at NMDA glycine site-enables 85-150× potency gains via 5,6,7-halogen substitution. • Superior intrinsic NMDA/AMPA selectivity vs. QX and QTO cores under identical substitution patterns. • Kilogram-scale production feasible via single-step nitration from 2,4-quinolinediols; MP 252-255°C; aqueous solubility 23 g/L (25°C).

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
Cat. No. B12361390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-3-nitro-4aH-quinolin-2-one
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=CC2C(=NC(=O)C(=C2O)[N+](=O)[O-])C=C1
InChIInChI=1S/C9H6N2O4/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11(14)15/h1-5,12H
InChIKeyGEMPELZKVBPTFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-nitro-4aH-quinolin-2-one (HNQ) Procurement Guide: Core Properties and Research Context


4-Hydroxy-3-nitro-4aH-quinolin-2-one, also cataloged as 4-Hydroxy-3-nitroquinolin-2(1H)-one (CAS 15151-57-2), is the parent prototype of the 4-hydroxy-3-nitroquinolin-2-one (HNQ) chemotype [1]. This heterocyclic scaffold, with a molecular weight of 206.16 g/mol, is characterized by a low micromolar affinity for the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a property that distinguishes it from other quinolinone-based antagonists [1]. Physicochemical profiling indicates a computed aqueous solubility of 23 g/L (25 °C) and a melting point between 252-255 °C, defining handling and formulation parameters for research use .

Why 4-Hydroxy-3-nitro-4aH-quinolin-2-one Cannot Be Replaced by Generic Quinolinones or Quinoxalinediones


Simple substitution of the 4-hydroxy-3-nitro-quinolin-2-one core with alternative scaffolds like 1,4-dihydroquinoxaline-2,3-diones (QXs) or 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) results in a significant shift in potency and receptor selectivity profiles at the NMDA receptor [1]. These three classes, while sharing a glycine site binding mode, exhibit distinct structure-activity relationships (SAR) due to differences in hydrogen-bonding capability, ring size, and electron distribution, meaning a direct swap will not preserve the target biological profile [1].

Quantitative Differentiation of 4-Hydroxy-3-nitro-4aH-quinolin-2-one from Closest Analogs


NMDA Receptor Glycine Site Affinity: HNQ Parent vs. Unsubstituted QX and QTO

The unsubstituted HNQ parent compound (8a) demonstrates low micromolar affinity for the NMDA receptor glycine site, with an IC50 of 34 µM in a [3H]DCKA binding assay. In a direct head-to-head comparison within the same study and assay conditions, this affinity is 3.5-fold weaker than the unsubstituted 1,4-dihydroquinoxaline-2,3-dione (QX, 9a; IC50 = 9.8 µM) but approximately 19-fold weaker than the unsubstituted 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oxime (QTO, 10a; IC50 ≈ 1.8 µM) [1].

NMDA receptor antagonist Glycine site Radioligand binding

Scaffold-Dependent Selectivity for NMDA over AMPA Receptors

At the class level, the HNQ series exhibits improved selectivity for the NMDA receptor over the AMPA receptor compared to structurally analogous QX and QTO series. The most potent HNQ derivative (5,6,7-trichloro HNQ, 8i) displays a 240-fold selectivity for the NMDA receptor, a property linked to the core scaffold's binding orientation at the glycine site [1]. The parent compound, as the synthetic entry point into this scaffold, is therefore a template for achieving a selectivity profile that QX and QTO analogs may not easily replicate with similar substitution patterns [1].

Receptor selectivity NMDA AMPA Electrophysiology

Synthetic Accessibility: Nitration of 2,4-Quinolinediols

The synthesis of the HNQ parent scaffold is achieved through direct nitration of commercially available 2,4-quinolinediols, a one-step procedure that contrasts with the more elaborate synthetic sequences required for QX and QTO core structures [1]. This synthetic efficiency is supported by patent literature describing an improved and efficient process for producing 3-nitro-4-hydroxy-quinoline-2(1H)-ones from isatoic anhydride and nitro acetic acid alkyl esters [2].

Chemical synthesis Nitration Quinolinediol

Physicochemical Property Profile for Formulation Suitability

The parent HNQ compound exhibits a computed aqueous solubility of 23 g/L at 25 °C, which is substantially higher than many halogenated or polycyclic glycine site antagonists in the QX and QTO series, whose solubility values, while not directly reported in this source, are expected to be lower due to increased lipophilicity from halogen substitutions . A melting point of 252-255 °C also indicates high solid-state stability, advantageous for long-term storage and formulation . No direct comparator data for solubility is available.

Solubility Lipophilicity Formulation ADME

Patent-Backed Anti-Allergic Utility Niche

The 3-nitro-4-hydroxy-quinoline-2(1H)-one core is specifically claimed in patent literature as an anti-allergic agent, with utility in treating allergic asthma as demonstrated in the rat passive cutaneous anaphylaxis (PCA) model [1]. The patent explicitly notes that certain 1-substituted derivatives exhibit a 'high order of anti-allergic activity', a distinct therapeutic niche not shared by the QX or QTO antagonist classes [1].

Anti-allergic Histamine release inhibitor Asthma

High-Impact Application Scenarios for 4-Hydroxy-3-nitro-4aH-quinolin-2-one


NMDA Receptor Glycine Site Antagonist SAR Studies

The parent HNQ scaffold serves as an ideal starting point for structure-activity relationship (SAR) exploration of the glycine binding site. Its moderate affinity (IC50 = 34 µM) provides a large dynamic window to quantify potency gains from 5-, 6-, and 7-position substitutions, as demonstrated by the 85-150-fold enhancement observed with di- and tri-chlorinated analogs [1].

Selectivity Profiling Against AMPA Receptors

Use this compound to investigate the molecular determinants of NMDA/AMPA receptor selectivity. The HNQ scaffold confers higher intrinsic selectivity than QX or QTO cores under the same substitution pattern, making it a critical tool for designing antagonists with reduced off-target AMPA activity [1].

Synthetic Chemistry & Process Development

The single-step nitration route from 2,4-quinolinediols makes this compound an efficient and scalable intermediate for generating diverse HNQ libraries. Process chemists can leverage the established patent methodology for kilogram-scale production, facilitating preclinical candidate advancement [1][2].

Dual-Utility Tool for CNS and Allergy Research

Given its documented anti-allergic activity in the rat PCA model and its NMDA receptor antagonism, this compound can be deployed in phenotypic screening cascades aimed at identifying agents with combined neuroprotective and anti-inflammatory properties, a valuable profile for complex diseases like allergic encephalomyelitis [3].

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